Pentafluorodimethyl ether

Description

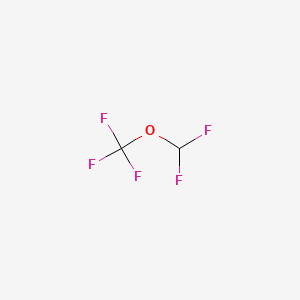

Pentafluorodimethyl ether (PFDE), also referred to as HFE-125, is a fluorinated ether with the molecular formula C₂HF₅O (CF₃-O-CF₂H) and CAS number 3822-68-2 . It is characterized by its low boiling point (-35°C), high vapor pressure (7 atm at 298 K), and significant heat capacity (109 J/K·mol) . PFDE has been investigated for applications in fire suppression, refrigeration, and as a precursor for brominated flame retardants . However, its environmental persistence and uncertain toxicity profile raise concerns .

Properties

CAS No. |

3822-68-2 |

|---|---|

Molecular Formula |

C2HF5O |

Molecular Weight |

136.02 g/mol |

IUPAC Name |

difluoromethoxy(trifluoro)methane |

InChI |

InChI=1S/C2HF5O/c3-1(4)8-2(5,6)7/h1H |

InChI Key |

ACYQYBAHTSKBLM-UHFFFAOYSA-N |

SMILES |

C(OC(F)(F)F)(F)F |

Canonical SMILES |

C(OC(F)(F)F)(F)F |

Other CAS No. |

3822-68-2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of trifluoromethyl triflate with suitable precursors under controlled conditions . This reaction can be carried out at ambient temperatures, making it efficient and practical for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of Pentafluorodimethyl ether often involves catalytic methods to ensure high yields and purity. For example, the catalytic fluorination of appropriate precursors using fluorinating agents such as sulfur tetrafluoride or bis(2-methoxyethyl)aminosulfur trifluoride can be employed . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentafluorodimethyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxytrifluoromethane derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Pentafluorodimethyl ether has several scientific research applications:

Mechanism of Action

The mechanism by which Pentafluorodimethyl ether exerts its effects involves the interaction of its fluorinated groups with molecular targets. The difluoromethoxy and trifluoromethyl groups can engage in hydrogen bonding, dipole-dipole interactions, and van der Waals forces with biological molecules, influencing their structure and function . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Ethers

Structural and Physical Properties

The table below compares PFDE with structurally related fluorinated ethers:

Key Observations :

- PFDE (HFE-125) has a significantly longer atmospheric lifetime (82 years ) compared to HFE-134 (8 years ) and HFE-143m (4.3 years ), making it environmentally persistent .

Environmental Impact:

- A study using fuzzy order theory classified it as inferior to alternatives like trifluoroiodomethane and ammonia .

- HFE-134 : Shorter atmospheric lifetime (8 years ) and lower GWP make it a preferred alternative in refrigeration .

- HFE-143m : Despite moderate persistence, it is widely adopted in low-GWP refrigerant blends due to balanced efficiency and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.